Triisobutyl phosphate
Triisobutyl phosphate
Phosphoric Acid Tris(2-methylpropyl) Ester is found in the groundwater downgradient of a landfill (Grindsted, Denmark). It is also a flame retardant and plasticizer.
Phosphate ester flame retardants are human-made chemicals added to consumer and industrial products for the purpose of reducing flammability. Phosphate ester flame retardants are composed of a group of chemicals with similar properties but slightly different structures. Phosphate esters are typically liquids at room temperature; however, some are solids.
Phosphate ester flame retardants are human-made chemicals added to consumer and industrial products for the purpose of reducing flammability. Phosphate ester flame retardants are composed of a group of chemicals with similar properties but slightly different structures. Phosphate esters are typically liquids at room temperature; however, some are solids.
Brand Name:
Vulcanchem
CAS No.:
126-71-6
VCID:
VC20818349
InChI:
InChI=1S/C12H27O4P/c1-10(2)7-14-17(13,15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3
SMILES:
CC(C)COP(=O)(OCC(C)C)OCC(C)C
Molecular Formula:
C12H27O4P
Molecular Weight:
266.31 g/mol
Triisobutyl phosphate
CAS No.: 126-71-6
Cat. No.: VC20818349
Molecular Formula: C12H27O4P
Molecular Weight: 266.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosphoric Acid Tris(2-methylpropyl) Ester is found in the groundwater downgradient of a landfill (Grindsted, Denmark). It is also a flame retardant and plasticizer. Phosphate ester flame retardants are human-made chemicals added to consumer and industrial products for the purpose of reducing flammability. Phosphate ester flame retardants are composed of a group of chemicals with similar properties but slightly different structures. Phosphate esters are typically liquids at room temperature; however, some are solids. |
|---|---|
| CAS No. | 126-71-6 |
| Molecular Formula | C12H27O4P |
| Molecular Weight | 266.31 g/mol |
| IUPAC Name | tris(2-methylpropyl) phosphate |
| Standard InChI | InChI=1S/C12H27O4P/c1-10(2)7-14-17(13,15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 |
| Standard InChI Key | HRKAMJBPFPHCSD-UHFFFAOYSA-N |
| SMILES | CC(C)COP(=O)(OCC(C)C)OCC(C)C |
| Canonical SMILES | CC(C)COP(=O)(OCC(C)C)OCC(C)C |
| Boiling Point | 264.0 °C |
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